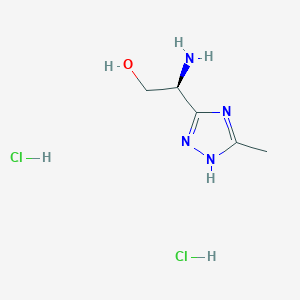
3-methoxy-N-(6-methylpyridin-2-yl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-methoxy-N-(6-methylpyridin-2-yl)isoxazole-5-carboxamide is characterized by the presence of an isoxazole ring, a pyridine ring, and a carboxamide group. The isoxazole ring is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The nitrogen and oxygen atoms present in the isoxazole structure are the active reaction sites for the inhibitor adsorption on mild steel surface via donor–acceptor interactions between the lone pairs on nitrogen and oxygen atoms together with the π-electrons of the heterocyclic and the vacant d-orbital of iron atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Novel Synthesis Approaches : Research has led to innovative synthesis methods for related compounds, highlighting the versatility of these molecules in chemical synthesis. For example, a study detailed the N-N migration of a carbamoyl group in a pyrazole derivative, showcasing the dynamic behavior of similar structures in chemical reactions (Pathirana, Sfouggatakis, & Palaniswamy, 2013). Another research effort reported an efficient synthesis pathway for a compound with potential as a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Structural Elucidation : Studies have also focused on the structural characterization of similar compounds, utilizing techniques like X-ray crystallography and NMR to elucidate their molecular frameworks. For instance, the crystal and molecular structures of a side product during the synthesis of an antitubercular agent were reported, providing insights into the molecular arrangement and potential interactions (Richter et al., 2023).
Biological Applications
Pharmacological Potential : The pharmacological exploration of these compounds has revealed their potential in various therapeutic areas. One study discovered novel anti-depressants from structurally unique 5-HT3 receptor antagonists, indicating the scope of these compounds in addressing mental health disorders (Mahesh et al., 2011). Another research initiative found a compound with potent and selective antagonism against the alpha(v)beta(3) receptor, suggesting its application in the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Antiviral and Anti-fibrotic Activities : Compounds structurally related to "3-methoxy-N-(6-methylpyridin-2-yl)isoxazole-5-carboxamide" have demonstrated significant antiviral and anti-fibrotic properties. For instance, certain derivatives have shown moderate activity against HIV-1, offering a potential pathway for developing new antiviral agents (Larsen et al., 1999). Additionally, a novel ALK5 inhibitor with potential as an anti-fibrosis drug has been characterized, illustrating the role of these compounds in combating fibrotic diseases (Kim et al., 2008).
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Eigenschaften
IUPAC Name |
3-methoxy-N-(6-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-4-3-5-9(12-7)13-11(15)8-6-10(16-2)14-17-8/h3-6H,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDUKYSZFCZTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(6-methylpyridin-2-yl)isoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2728178.png)



![1-[2-(4-Methylphenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2728185.png)
